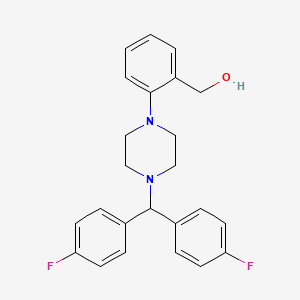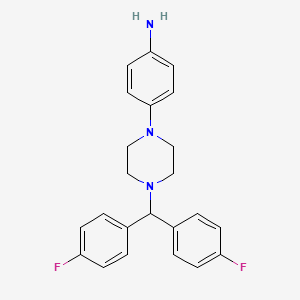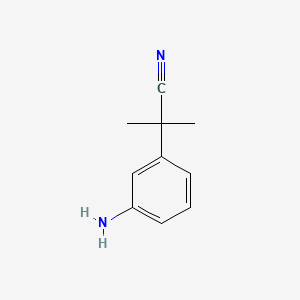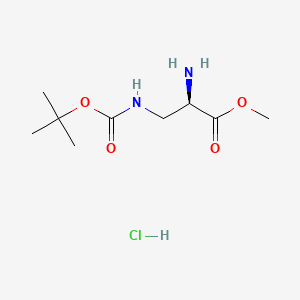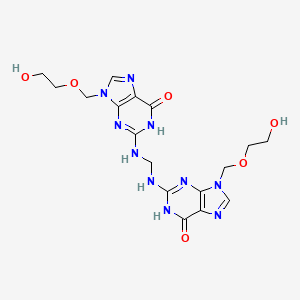
阿昔洛韦N-亚甲基二聚体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one), also known as 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one), is a useful research compound. Its molecular formula is C17H22N10O6 and its molecular weight is 462.427. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
阿昔洛韦N-亚甲基二聚体 (ACV-NMD) 表现出与其母体化合物阿昔洛韦 (ACV) 相似的抗病毒特性。ACV-NMD 是一种鸟嘌呤核苷类似物,对单纯疱疹病毒 (HSV)、水痘带状疱疹病毒 (VZV) 和EB病毒 (EBV) 有效。其高选择性和低细胞毒性使其成为一种有价值的抗病毒剂 .
制备方法
ACV-NMD 的合成涉及多个步骤。关键前体包括 5-氨基咪唑-4-甲酰胺、鸟嘌呤和其他嘌呤衍生物。研究人员已经开发出各种合成路线来制备 ACV-NMD。全面了解这些方法对于优化其生产至关重要 .
毒理学研究
毒理学研究对于确保安全地施用 ACV-NMD 至关重要。研究人员已经探索了不同的分析技术来评估其毒性。一些值得注意的方法包括:
药物应用
ACV-NMD 的潜在药物应用包括:
未来挑战
尽管前景广阔,但 ACV-NMD 在制剂优化、安全性、临床试验方面也面临挑战。需要进一步研究才能充分发挥其潜力并克服这些障碍 .
总之,阿昔洛韦N-亚甲基二聚体作为一种抗病毒剂具有巨大的潜力,正在进行的研究旨在利用其优势,同时确保安全性和有效性。
Wei, Y.-P., Yao, L.-Y., Wu, Y.-Y., Liu, X., Peng, L.-H., Tian, Y.-L., Ding, J.-H., Li, K.-H., & He, Q.-G. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(21), 6566. Read full article
作用机制
Target of Action
The primary targets of Acyclovir N-Methylene Dimer are herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) . These viruses are known to cause various diseases in humans, ranging from cold sores and chickenpox to mononucleosis .
Mode of Action
Acyclovir N-Methylene Dimer works by inhibiting the replication of the virus. It blocks the DNA polymerase enzyme, which is essential for the virus to replicate . This compound is a nucleoside analog, meaning it mimics the structure of the building blocks of DNA . When the virus attempts to replicate its DNA, it mistakenly incorporates the Acyclovir N-Methylene Dimer into its DNA strand, leading to premature termination of DNA synthesis .
Biochemical Pathways
The compound affects the biochemical pathway of viral DNA synthesis. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA . This disruption of the viral replication process inhibits the virus’s ability to spread and cause disease .
Pharmacokinetics
It is known that renal excretion is the major route of elimination of acyclovir, the parent compound . The total body clearance and half-life of acyclovir are dependent on renal function
Result of Action
The result of the action of Acyclovir N-Methylene Dimer is the inhibition of viral replication. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA, thereby stopping the spread of the virus within the host . This leads to a reduction in the severity and duration of symptoms associated with herpes virus infections .
Action Environment
The action of Acyclovir N-Methylene Dimer can be influenced by environmental factors. For instance, it has been found that the compound can undergo photodegradation in water, leading to the formation of photoproducts . These photoproducts have been found to exhibit higher toxicity than the parent compound, indicating that environmental factors can influence the action and potential risks associated with Acyclovir N-Methylene Dimer .
生化分析
Biochemical Properties
It is known that Acyclovir, the parent compound, interacts with viral enzymes such as DNA polymerase
Cellular Effects
Acyclovir is known to inhibit viral replication by interfering with viral DNA synthesis
Molecular Mechanism
The exact molecular mechanism of Acyclovir N-Methylene Dimer is not yet known. Acyclovir is known to be converted into its active form, Acyclovir triphosphate, in cells infected with herpes simplex virus (HSV). This active form inhibits viral DNA polymerase, preventing viral DNA synthesis . It is possible that Acyclovir N-Methylene Dimer may have a similar mechanism of action.
Metabolic Pathways
Acyclovir is known to be metabolized by several enzymes, including thymidine kinase and DNA polymerase . It is possible that Acyclovir N-Methylene Dimer may be metabolized by similar pathways.
属性
IUPAC Name |
9-(2-hydroxyethoxymethyl)-2-[[[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]methylamino]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N10O6/c28-1-3-32-8-26-6-20-10-12(26)22-16(24-14(10)30)18-5-19-17-23-13-11(15(31)25-17)21-7-27(13)9-33-4-2-29/h6-7,28-29H,1-5,8-9H2,(H2,18,22,24,30)(H2,19,23,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYYKLYLLHMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797131-64-6 |
Source


|
| Record name | N2,N2'-Methylenediaciclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797131646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2,N2'-METHYLENEDIACICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3N7OW6992 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
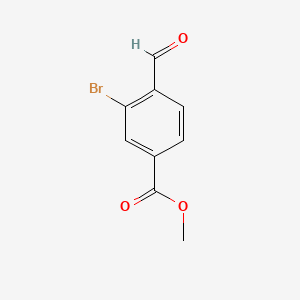
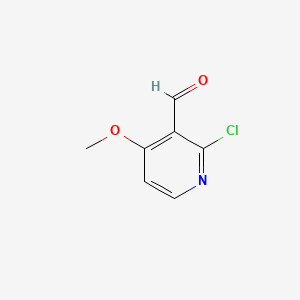
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)
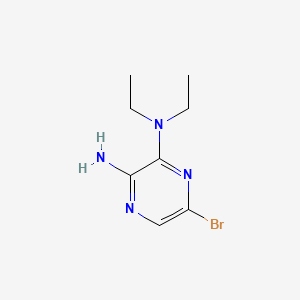
![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)
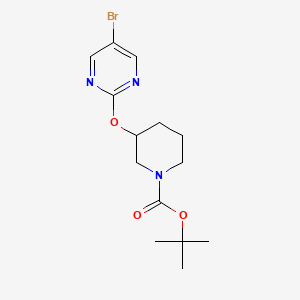
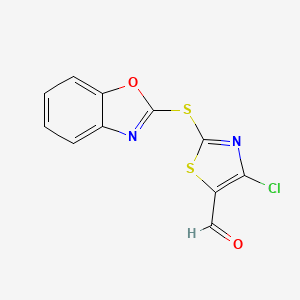
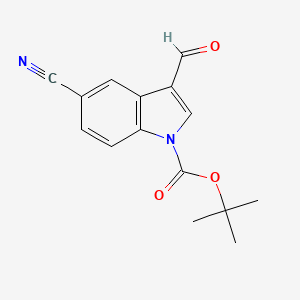

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
